6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one
Description
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a pyrazole moiety. Benzoxazinones are privileged scaffolds in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15) |
InChI Key |
YISSJSZHERSKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one and related compounds:
Key Comparative Insights :
Substituent Effects on Bioactivity :
- The pyrazole group in the target compound may confer distinct binding interactions compared to halogenated (e.g., AC-260584’s fluorine) or alkylated (e.g., 17b’s methyl) analogs. Pyrazole’s nitrogen atoms could mimic pharmacophoric elements in receptor ligands .
- Trifluoromethyl (CF3) groups, as seen in , enhance lipophilicity and resistance to oxidative metabolism, a feature absent in the pyrazole derivative.
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of pyrazole aldehydes with benzoxazinone precursors, analogous to methods used for 4-methyl-4H-benzo[1,4]oxazin-3-thiones . In contrast, AC-260584 and its analogs require multi-step functionalization, including piperidine coupling and fluorination .
Therapeutic Potential: While AC-260584 is a potent muscarinic modulator , the pyrazole derivative’s activity remains speculative. The 6-chloromethyl derivative (CAS 857272-02-7) serves as a critical intermediate for β2 agonists like olodaterol, highlighting the scaffold’s versatility in respiratory therapeutics .
Structural and Spectroscopic Differences: NMR data for analogs (e.g., compound 31’’ in ) reveal distinct chemical shifts for the benzoxazinone carbonyl (δ ~170 ppm) and substituent-specific signals (e.g., methyl groups at δ ~2.3 ppm). Pyrazole protons typically resonate between δ 7.0–8.5 ppm, enabling structural differentiation .
Biological Activity
The compound 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is a member of the benzooxazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.
- Chemical Name : 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one
- Molecular Formula : C11H9N3O2
- Molecular Weight : 215.21 g/mol
- CAS Number : [Not specified in the search results]
| Property | Value |
|---|---|
| Molecular Formula | C11H9N3O2 |
| Molecular Weight | 215.21 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research has indicated that derivatives of the benzooxazine structure, including 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one, exhibit significant antimicrobial properties. A study published in Medicinal Chemistry Research demonstrated that synthesized compounds showed potent activity against various bacterial strains, outperforming standard antimicrobial agents like cimetidine and sucralfate in certain assays .
Antiulcer Activity
In vivo studies have shown that compounds similar to 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one possess antiulcer properties. Specifically, they were tested for their protective effects against ethanol-induced gastric lesions in rats. The results indicated that several derivatives exhibited superior protective activity compared to established antiulcer medications .
Antitumor Activity
Recent investigations into pyrazolo-[1,5-c]quinazolinone derivatives have revealed their potential as anticancer agents. In vitro cytotoxicity evaluations demonstrated that certain derivatives significantly inhibited the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, compounds with IC50 values in the range of 14.2 to 18.1 μM showed promising antitumor effects, suggesting that modifications to the pyrazolo structure can enhance biological activity .
Structure-Activity Relationships (SAR)
The biological activity of 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one is closely related to its chemical structure. Variations in substituents on the pyrazole ring and the oxazine core can significantly influence its pharmacological properties. For example, introducing electron-donating groups has been shown to enhance cytotoxic effects against cancer cell lines .
Table 2: Summary of Biological Activities
Study on Antiulcer Drugs
A detailed study focused on synthesizing benzo[b][1,4]oxazin derivatives highlighted the antiulcer activities of compounds similar to 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one. The study concluded that these compounds could serve as effective alternatives to existing treatments due to their enhanced protective effects on gastric mucosa .
In Silico Studies for Antitumor Evaluation
In silico modeling has been employed to predict the interaction of pyrazolo derivatives with cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The findings suggest that specific modifications can improve binding affinity and selectivity towards CDK inhibitors, paving the way for novel anticancer therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
